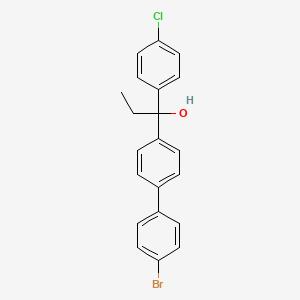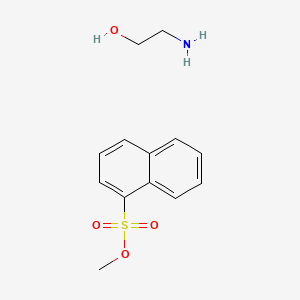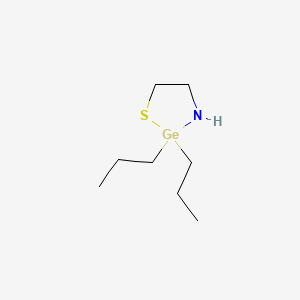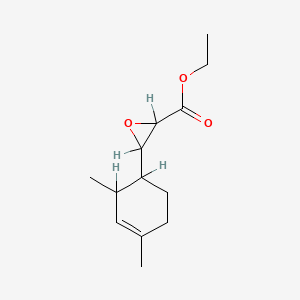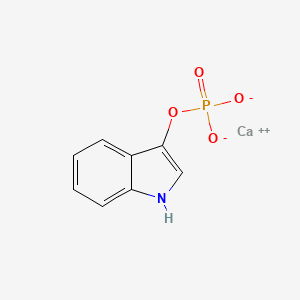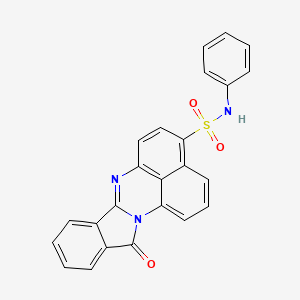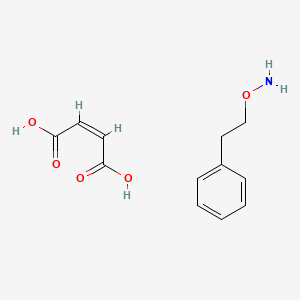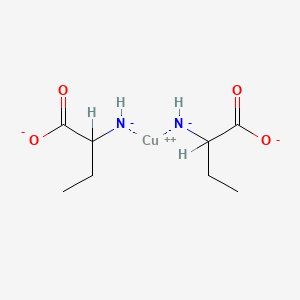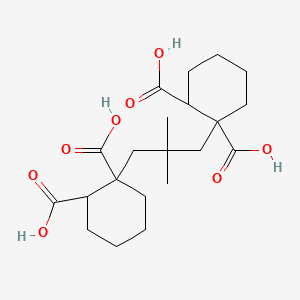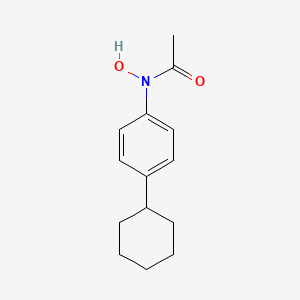
Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis-: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of acenaphthylene, characterized by the addition of two methyl groups and the presence of a cis-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- typically involves the hydrogenation of acenaphthylene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, with hydrogen gas being bubbled through a solution of acenaphthylene in an appropriate solvent like ethanol or tetrahydrofuran. The addition of methyl groups can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and alkylation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives. This is typically achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Formation of acenaphthenequinone and other oxidized derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- is used as a precursor in the synthesis of various polycyclic aromatic compounds
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Studies have investigated its role as an antimicrobial agent and its potential use in drug development.
Industry: In the industrial sector, acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- involves its interaction with molecular targets through various pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied.
Comparación Con Compuestos Similares
Acenaphthylene: The parent compound, lacking the additional methyl groups and cis-configuration.
Acenaphthene: A related compound with a similar polycyclic structure but different functional groups.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- is unique due to its specific structural modifications, which impart distinct chemical and physical properties. The presence of the cis-configuration and additional methyl groups can influence its reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
42211-51-8 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(1S,2R)-1,2-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C14H14/c1-9-10(2)13-8-4-6-11-5-3-7-12(9)14(11)13/h3-10H,1-2H3/t9-,10+ |
Clave InChI |
VSQCXYIOSNKIDA-AOOOYVTPSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)C |
SMILES canónico |
CC1C(C2=CC=CC3=C2C1=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


